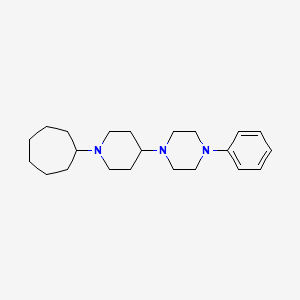![molecular formula C11H14ClN3O4 B10884038 2-{2-chloro-6-ethoxy-4-[(E)-(hydroxyimino)methyl]phenoxy}acetohydrazide](/img/structure/B10884038.png)
2-{2-chloro-6-ethoxy-4-[(E)-(hydroxyimino)methyl]phenoxy}acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-Chloro-6-ethoxy-4-(hydroxyiminomethyl)phenoxy]acetohydrazide is an organic compound with the molecular formula C11H14ClN3O4 It is characterized by the presence of a chloro-substituted phenoxy group, an ethoxy group, and a hydroxyiminomethyl group attached to an acetohydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Chloro-6-ethoxy-4-(hydroxyiminomethyl)phenoxy]acetohydrazide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-chloro-6-ethoxy-4-formylphenol with hydroxylamine hydrochloride to form the hydroxyiminomethyl derivative.
Acetohydrazide Formation: The hydroxyiminomethyl derivative is then reacted with ethyl chloroacetate in the presence of a base, such as sodium ethoxide, to form the corresponding ester.
Hydrazide Formation: The ester is subsequently treated with hydrazine hydrate to yield the final product, 2-[2-Chloro-6-ethoxy-4-(hydroxyiminomethyl)phenoxy]acetohydrazide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-Chloro-6-ethoxy-4-(hydroxyiminomethyl)phenoxy]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyiminomethyl group can be oxidized to form corresponding oxime derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxyacetohydrazides.
Wissenschaftliche Forschungsanwendungen
2-[2-Chloro-6-ethoxy-4-(hydroxyiminomethyl)phenoxy]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Wirkmechanismus
The mechanism of action of 2-[2-Chloro-6-ethoxy-4-(hydroxyiminomethyl)phenoxy]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyiminomethyl group can form hydrogen bonds with active site residues, while the chloro and ethoxy groups can enhance binding affinity through hydrophobic interactions. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-Chloro-6-ethoxy-4-(hydroxyiminomethyl)phenoxy]acetic acid
- 2-[2-Chloro-6-ethoxy-4-(hydroxyiminomethyl)phenoxy]acetohydrazone
- 2-[2-Chloro-6-ethoxy-4-(hydroxyiminomethyl)phenoxy]acetate
Uniqueness
2-[2-Chloro-6-ethoxy-4-(hydroxyiminomethyl)phenoxy]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyiminomethyl group allows for unique interactions with biological targets, while the chloro and ethoxy groups enhance its stability and solubility.
Eigenschaften
Molekularformel |
C11H14ClN3O4 |
|---|---|
Molekulargewicht |
287.70 g/mol |
IUPAC-Name |
2-[2-chloro-6-ethoxy-4-[(E)-hydroxyiminomethyl]phenoxy]acetohydrazide |
InChI |
InChI=1S/C11H14ClN3O4/c1-2-18-9-4-7(5-14-17)3-8(12)11(9)19-6-10(16)15-13/h3-5,17H,2,6,13H2,1H3,(H,15,16)/b14-5+ |
InChI-Schlüssel |
QSOBMAJGOQGXOM-LHHJGKSTSA-N |
Isomerische SMILES |
CCOC1=C(C(=CC(=C1)/C=N/O)Cl)OCC(=O)NN |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)C=NO)Cl)OCC(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2,3-Dimethoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10883957.png)

![Azepan-1-yl[1-(phenylcarbonyl)piperidin-3-yl]methanone](/img/structure/B10883976.png)

![{2-bromo-6-methoxy-4-[(Z)-{(2E)-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetonitrile](/img/structure/B10884003.png)
![1-(Cyclohex-3-en-1-ylmethyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B10884007.png)

![5-(3-Bromophenyl)-4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10884017.png)

![1-[4-(Naphthalene-1-carbonyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B10884039.png)
![4-[(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]-2-methoxyphenyl methyl ether](/img/structure/B10884043.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-phenylcyclohexanamine](/img/structure/B10884044.png)
![N'-{(3E)-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetohydrazide](/img/structure/B10884053.png)
![1-[(4-Bromophenyl)methyl]-4-[(2-chlorophenyl)methyl]piperazine](/img/structure/B10884059.png)
